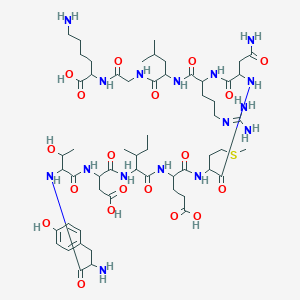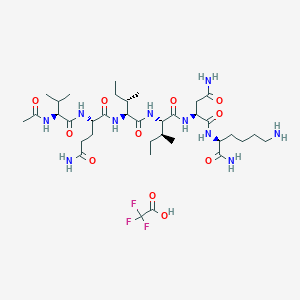
InsB 9-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
InsB (9-23) is an insulin B-chain peptide that binds to a class II histocompatibility complex (MHC) allele called I-Ag7. InsB (9-23) can be used to treat a number of autoimmune related diseases like Type 1 diabetes.
科学的研究の応用
1. Role in Autoimmune Diabetes
InsulinB:9-23 peptide (insB:9-23) is significant in the study of type 1 diabetes, particularly in its role in the immune response. It is noted that insB:9-23 reactive T cells are crucial in the disease's development. For instance, research has shown that intravenous administration of insB:9-23 can delay diabetes onset, suggesting its potential for antigen-specific therapy to eliminate pathogenic T cells in type 1 diabetes (Okumachi et al., 2008).
2. Molecular Mimicry in T1D Pathogenesis
InsB:9-23's molecular mimicry with certain gut microbiota has been implicated in the pathogenesis of type 1 diabetes (T1D). A peptide from the gut bacterium Parabacteroides distasonis, similar to insB:9-23, has been found to activate T cells specific to insB:9-23. This discovery suggests a potential role for gut microbiota in triggering or modifying T1D onset (Girdhar et al., 2022).
3. Gene Transfer for T1D Protection
Gene transfer of InsB9–23 to hepatocytes has shown promise in inducing antigen-specific regulatory T cells, offering protection against T1D. This research highlights the potential of gene therapy in autoimmune diseases, particularly by inducing tolerance towards specific antigens like InsB9–23 (Akbarpour et al., 2015).
4. Retro-Inverso D-Peptides as Immunotherapy
Retro-inverso-d-amino acid based peptides (RI-D-peptides) targeting InsB:9-23 have been studied for their potential in T1D therapy. These RI-D-peptides can suppress T-cell activation by blocking InsB:9-23's presentation within the HLA-DQ8 pocket, offering a novel approach for T1D treatment (Lombardi et al., 2020).
特性
分子式 |
C₇₂H₁₁₆N₂₀O₂₂S₁ |
|---|---|
分子量 |
1645.90 |
配列 |
One Letter Code: SHLVEALYLVCGERG |
同義語 |
Insulin B chain (9-23) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Agtad[cfwkyc]V](/img/structure/B1574774.png)
